molecular formula C22H30N4O2 B2575070 N-hexyl-1-(5-phenylpyrimidin-2-yl)piperidine-4-carboxamide CAS No. 1226434-73-6

N-hexyl-1-(5-phenylpyrimidin-2-yl)piperidine-4-carboxamide

Cat. No. B2575070
CAS RN: 1226434-73-6
M. Wt: 382.508
InChI Key: XTRAPSRLYQXDSU-UHFFFAOYSA-N
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Description

“N-hexyl-1-(5-phenylpyrimidin-2-yl)piperidine-4-carboxamide” is a novel drug molecule that has been synthesized and characterized. It has been identified as a potent inhibitor of anaplastic lymphoma kinase (ALK) with an enzyme assay IC(50) of 0.174 μM .


Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of interest in many studies . The synthesis process often involves various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The molecular structure of “N-hexyl-1-(5-phenylpyrimidin-2-yl)piperidine-4-carboxamide” is complex. The X-ray cocrystal structure of this compound with the ALK kinase domain revealed an unusual DFG-shifted conformation, allowing access to an extended hydrophobic pocket .

Mechanism of Action

The mechanism of action of “N-hexyl-1-(5-phenylpyrimidin-2-yl)piperidine-4-carboxamide” is primarily through its inhibition of the ALK enzyme . This inhibition is likely to disrupt the normal functioning of the enzyme, thereby exerting its therapeutic effects.

properties

IUPAC Name

2-[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O2/c1-14-7-6-8-26(12-14)22-23-18(5)11-20(25-22)28-13-19(27)24-21-16(3)9-15(2)10-17(21)4/h9-11,14H,6-8,12-13H2,1-5H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRAPSRLYQXDSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC(=CC(=N2)OCC(=O)NC3=C(C=C(C=C3C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide

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